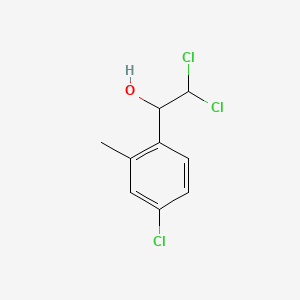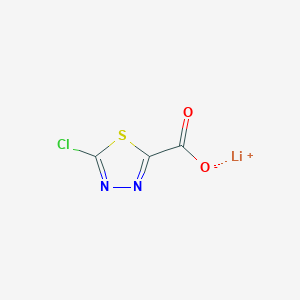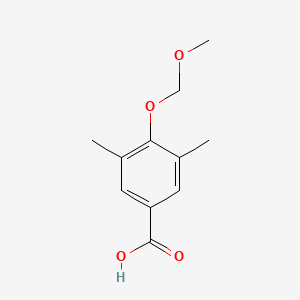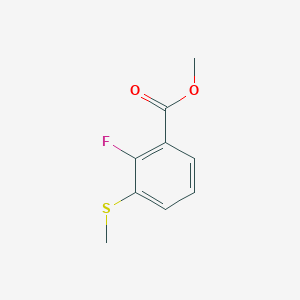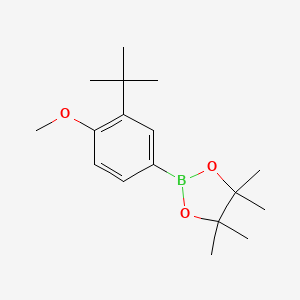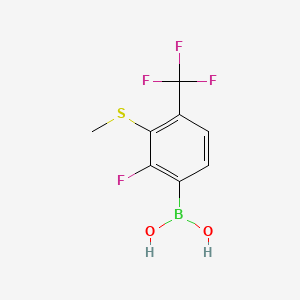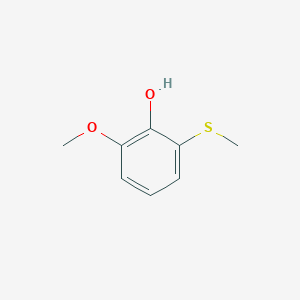![molecular formula C26H40ClNO B14021158 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol CAS No. 35687-08-2](/img/structure/B14021158.png)
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol is an organic compound with a complex structure that includes a phenol group, a tert-butyl group, and a methyl-octyl-amino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives followed by amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield alkylated phenols.
Wissenschaftliche Forschungsanwendungen
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the tert-butyl group can influence the compound’s steric properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- 2-[(Methyl-hexyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- 2-[(Methyl-decyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl-octyl-amino group enhances its solubility and reactivity compared to similar compounds with shorter or longer alkyl chains.
Eigenschaften
CAS-Nummer |
35687-08-2 |
|---|---|
Molekularformel |
C26H40ClNO |
Molekulargewicht |
418.1 g/mol |
IUPAC-Name |
4-tert-butyl-2-[[methyl(octyl)amino]methyl]-6-phenylphenol;hydrochloride |
InChI |
InChI=1S/C26H39NO.ClH/c1-6-7-8-9-10-14-17-27(5)20-22-18-23(26(2,3)4)19-24(25(22)28)21-15-12-11-13-16-21;/h11-13,15-16,18-19,28H,6-10,14,17,20H2,1-5H3;1H |
InChI-Schlüssel |
QJTOAPDGSSREBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)CC1=C(C(=CC(=C1)C(C)(C)C)C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


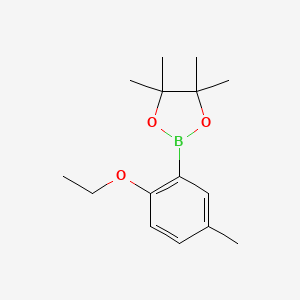
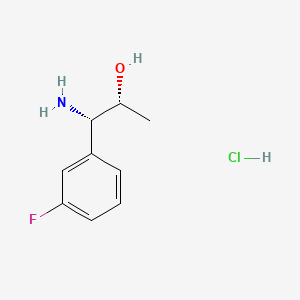
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
